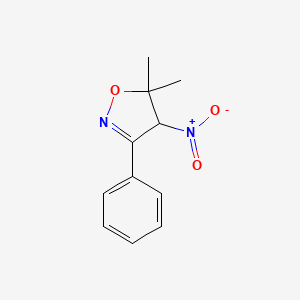![molecular formula C22H21N3O3 B14942657 Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate](/img/structure/B14942657.png)
Ethyl 4-(6-oxo-2,6-dihydronaphtho[1,2,3-cd]indol-1-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE: is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes an indole moiety fused with a naphthoquinone system, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. One common method involves the nucleophilic substitution of a nitro group in 1-nitronaphtho[1,2,3-cd]indol-6(2H)-ones with primary and secondary aliphatic amines . The reaction conditions often include refluxing in solvents like ethyl cellosolve and the use of catalysts such as sodium amide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions sensitive to nucleophilic attack.
Oxidation and Reduction: The indole and naphthoquinone moieties can participate in redox reactions, although specific conditions and reagents for these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary and secondary amines, and conditions involving refluxing in solvents such as dioxane.
Oxidation and Reduction:
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with butylamine can yield 1-butylamino-2-methylnaphtho[1,2,3-cd]indol-6(2H)-one .
Applications De Recherche Scientifique
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has several scientific research applications:
Mécanisme D'action
The mechanism of action of ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes . The naphthoquinone system can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminonaphtho[1,2,3-cd]indol-6(2H)-ones: These compounds share a similar core structure and exhibit comparable chemical reactivity.
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules have similar biological activities and synthetic routes.
Uniqueness
ETHYL 4-(6-OXO-2,6-DIHYDRONAPHTHO[1,2,3-CD]INDOL-1-YL)TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is unique due to its fused indole-naphthoquinone structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H21N3O3 |
|---|---|
Poids moléculaire |
375.4 g/mol |
Nom IUPAC |
ethyl 4-(8-oxo-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-15-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C22H21N3O3/c1-2-28-22(27)25-12-10-24(11-13-25)21-19-14-6-3-4-7-15(14)20(26)16-8-5-9-17(23-21)18(16)19/h3-9,23H,2,10-13H2,1H3 |
Clé InChI |
NHJDGPGCNZPLNJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCN(CC1)C2=C3C4=CC=CC=C4C(=O)C5=C3C(=CC=C5)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({4-[(4-ethoxyphenyl)amino]piperidin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B14942574.png)
![4,4,9-trimethyl-6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B14942577.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942594.png)
![(5Z)-3-[2-(1H-benzimidazol-2-yl)ethyl]-5-(3,4-dimethoxybenzylidene)-2-(4-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B14942600.png)

![methyl 5-{(2R,3S,4R)-3-chloro-4-[(methoxycarbonyl)amino]tetrahydrothiophen-2-yl}pentanoate](/img/structure/B14942611.png)
![4-[1-(4-fluorophenyl)ethyl]-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14942614.png)




![(4E)-5-(3-Hydroxyphenyl)-1-(4-hydroxyphenyl)-4-{1-[(4-methylphenyl)amino]ethylidene}pyrrolidine-2,3-dione](/img/structure/B14942628.png)
![1-(4-methoxyphenyl)-N,4-bis(4-methylphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B14942647.png)
![6-methyl-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14942651.png)
